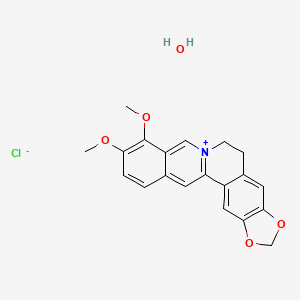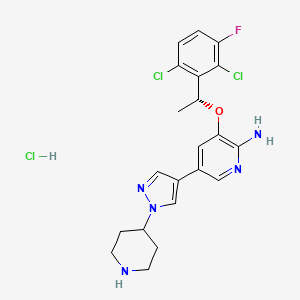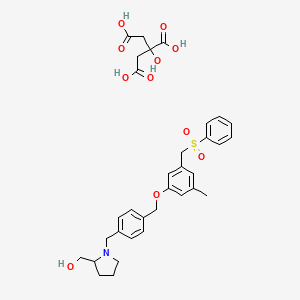
para-iodoHoechst 33258
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Para-iodoHoechst 33258: is a fluorescent dye belonging to the Hoechst series, known for its ability to bind to DNA. It is an iodinated derivative of Hoechst 33258, which is used extensively in biological research for DNA staining and quantification. The compound binds to the minor groove of DNA, particularly favoring A/T-rich regions, and exhibits enhanced fluorescence upon binding .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of para-iodoHoechst 33258 involves the iodination of Hoechst 33258. The process typically includes the following steps:
Starting Material: Hoechst 33258.
Iodination Reaction: The introduction of an iodine atom to the para position of the phenyl ring in Hoechst 33258. This can be achieved using iodine or iodinating agents under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale iodination reactions using industrial reactors.
Purification: Industrial purification methods such as large-scale chromatography or crystallization.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures
化学反应分析
Types of Reactions: Para-iodoHoechst 33258 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are commonly used
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
科学研究应用
Para-iodoHoechst 33258 has a wide range of applications in scientific research, including:
DNA Staining and Quantification: Used as a fluorescent dye to stain DNA in cells and tissues, allowing for visualization and quantification of DNA content
Cell Cycle Analysis: Employed in flow cytometry to analyze cell cycle phases based on DNA content
Mycoplasma Detection: Utilized to detect mycoplasma contamination in cell cultures due to its high affinity for DNA
Fluorescence Microscopy: Applied in fluorescence microscopy to visualize nuclear structures and study cellular processes
作用机制
Para-iodoHoechst 33258 is compared with other similar compounds in the Hoechst series:
Hoechst 33258: The parent compound, which is also used for DNA staining but lacks the iodine atom.
Hoechst 33342: Another derivative with similar DNA-binding properties but different excitation and emission spectra.
Hoechst 34580: A related compound with distinct fluorescence characteristics
Uniqueness: this compound is unique due to its iodinated structure, which enhances its binding affinity and fluorescence properties compared to its non-iodinated counterparts .
相似化合物的比较
- Hoechst 33258
- Hoechst 33342
- Hoechst 34580
- Bisbenzimide
- Meta-Hoechst .
属性
IUPAC Name |
2-(4-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23IN6/c1-31-10-12-32(13-11-31)19-7-9-21-23(15-19)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-5-18(26)6-3-16/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBVZEKIZWIJQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23IN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935846 |
Source


|
| Record name | 2'-(4-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158013-43-5 |
Source


|
| Record name | Paraiodohoechst | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(4-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1139230.png)
![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139232.png)





